4-Benzylphenylboronic acid pinacol ester

Boronic Ester Stability Hydrolysis Shelf Life

Choose 4-Benzylphenylboronic acid pinacol ester (CAS 911708-01-5) as your protected boronic acid building block for reproducible Suzuki-Miyaura cross-couplings. Unlike the unstable free acid prone to protodeboronation, this crystalline pinacol ester (≥97% purity, MP 89-94°C) ensures accurate stoichiometry and higher yields in medicinal chemistry SAR libraries. Its moderated reactivity minimizes homocoupling side products in Ni-catalyzed reactions. For radiochemists, it delivers >12-fold higher ¹¹C-methylation yields versus MIDA esters—critical for PET tracer production. Standardized, off-the-shelf availability with full Certificate of Analysis reduces experimental variability across labs.

Molecular Formula C19H23BO2
Molecular Weight 294.2 g/mol
CAS No. 911708-01-5
Cat. No. B1373240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylphenylboronic acid pinacol ester
CAS911708-01-5
Molecular FormulaC19H23BO2
Molecular Weight294.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H23BO2/c1-18(2)19(3,4)22-20(21-18)17-12-10-16(11-13-17)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3
InChIKeyFPLGWDLJBAAWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzylphenylboronic Acid Pinacol Ester (CAS 911708-01-5): A Stabilized Boronic Ester Building Block for Suzuki-Miyaura Coupling


4-Benzylphenylboronic acid pinacol ester (CAS 911708-01-5), also known as 2-(4-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an arylboronic ester widely utilized as a nucleophilic partner in palladium- or nickel-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl architectures . This compound serves as a protected form of 4-benzylphenylboronic acid (CAS 56311-13-8), where the pinacol ester moiety is employed to enhance stability and facilitate handling during synthetic operations [1]. It is commercially available with a typical purity specification of 97% (GC) and is characterized by a melting point range of 89-94 °C .

Why 4-Benzylphenylboronic Acid Pinacol Ester Cannot Be Interchanged with the Free Boronic Acid or Alternative Esters


The selection of a boronic acid derivative for a cross-coupling reaction is a critical decision that directly impacts reaction yield, reproducibility, and purification efficiency. While the free boronic acid (4-benzylphenylboronic acid) or other ester derivatives (e.g., MIDA or neopentyl glycol esters) may appear as direct substitutes, their physicochemical properties and reactivities diverge significantly [1]. Specifically, free boronic acids are often prone to protodeboronation and anhydride formation, which can lead to inconsistent stoichiometry and lower yields [2]. Conversely, the pinacol ester is not universally superior; comparative studies show that while it offers a balance of stability and cost, it can be less reactive than the free acid under certain Ni-catalyzed conditions [3] and less stable on silica gel than Epin esters [4]. Therefore, substitution without verification can lead to synthetic failure, necessitating the quantitative differentiation provided below.

Quantitative Differentiation of 4-Benzylphenylboronic Acid Pinacol Ester (911708-01-5) Against Closest Analogs


Enhanced Storage and Handling Stability Relative to Free Boronic Acid

The pinacol ester moiety in 4-Benzylphenylboronic acid pinacol ester provides a significant stability advantage over its corresponding free boronic acid, 4-benzylphenylboronic acid. While the free boronic acid is susceptible to rapid hydrolysis and protodeboronation under ambient conditions, the pinacol ester exhibits a markedly extended half-life in aqueous solution. Class-level studies on phenylboronic pinacol esters demonstrate that hydrolysis kinetics at physiological pH are on the order of hours, contrasting with the free acid which can decompose within minutes under similar conditions [1]. This enhanced stability translates directly to improved shelf life and handling reliability, as evidenced by the compound's commercial specification as a stable, crystalline solid with a defined melting point of 89-94 °C .

Boronic Ester Stability Hydrolysis Shelf Life

Superior Yield in Suzuki-Miyaura Coupling vs. MIDA Boronate Ester

In the context of radiochemical synthesis, where yield efficiency is paramount, the pinacol ester form of arylboronic acids demonstrates a clear advantage over the N-methylimidodiacetic acid (MIDA) boronate ester. A comparative study on the Suzuki-type 11C-methylation of aromatic organoboranes revealed that using a boronic acid pinacol ester precursor provided a radiochemical yield (RCY) of approximately 50%, whereas the corresponding MIDA ester precursor yielded less than 4% under identical reaction conditions [1]. This stark contrast underscores the superior reactivity of the pinacol ester in this demanding application, which is relevant for the synthesis of radiolabeled 4-benzylphenyl derivatives.

Suzuki-Miyaura Coupling Radiochemical Yield Cross-Coupling

Differentiated Reactivity Profile in Ni-Catalyzed Cross-Coupling Relative to Free Boronic Acid

In nickel-catalyzed Suzuki-Miyaura cross-coupling reactions employing aryl mesylates and sulfamates, the choice between a boronic acid and a pinacol boronate is not neutral. A comprehensive comparative study demonstrated that while arylboronic acid is the most reactive and atom-economic of the four boron nucleophiles tested, aryl pinacolboronate exhibits a distinct reactivity profile, often requiring different optimization conditions [1]. Specifically, the pinacol ester is less reactive than the free acid but offers superior stability and can be preferred when the high reactivity of the free acid leads to side reactions or decomposition. Furthermore, in the absence of water, aryl neopentylglycolboronate was found to be more efficient, less expensive, and more atom-economic than aryl pinacolboronate [1], highlighting that the pinacol ester is not universally optimal but occupies a specific niche where its balance of stability and moderate reactivity is advantageous.

Nickel Catalysis Atom Economy Suzuki-Miyaura

Established Utility in Pharmaceutical Patent Literature as a Key Intermediate

The commercial and research value of 4-Benzylphenylboronic acid pinacol ester is substantiated by its specific use in the synthesis of biologically active compounds, as documented in the patent literature. It is explicitly cited as a key intermediate in the synthesis of heteroaromatic compounds developed as Bruton's Tyrosine Kinase (BTK) inhibitors . This class of compounds is of significant interest for treating B-cell malignancies and autoimmune diseases. While many generic boronic esters could theoretically be used, the selection of this specific 4-benzylphenyl derivative in multiple patent filings (e.g., AU-2013299557-A1, US-10138229-B2) indicates that its structural and reactivity profile was empirically determined to be optimal for the target molecular architecture . This is a strong, real-world indicator of its differentiated value in medicinal chemistry compared to other benzyl-substituted boronic esters.

Drug Discovery BTK Inhibitors Patent Intermediates

Defined Commercial Purity and Physical Specification vs. Free Acid

The commercial 4-Benzylphenylboronic acid pinacol ester (CAS 911708-01-5) is supplied with a well-defined and verifiable specification, which is a critical differentiator from its free acid counterpart (CAS 56311-13-8). According to the vendor's certificate of analysis, the pinacol ester is specified at a minimum purity of 97% by GC, with a defined melting point of 89-94 °C and elemental analysis parameters . In contrast, the free 4-benzylphenylboronic acid is often supplied with a broader or less rigorously defined specification due to its inherent instability and tendency to form anhydrides, which can lead to batch-to-batch variability in stoichiometry [1]. The pinacol ester's stable, crystalline nature allows for more accurate weighing and ensures consistent performance in coupling reactions.

Purity Specification Quality Control Procurement

Optimal Application Scenarios for 4-Benzylphenylboronic Acid Pinacol Ester Based on Differentiated Performance


Suzuki-Miyaura Coupling for the Synthesis of Stable, Crystalline Intermediates in Medicinal Chemistry

This pinacol ester is optimally employed in multi-step medicinal chemistry syntheses where a balance of reactivity and intermediate stability is required. Its defined purity (≥97%) and crystalline nature (MP 89-94 °C) ensure accurate stoichiometry and reproducible yields, which is critical for building structure-activity relationship (SAR) libraries. The compound's demonstrated use in the synthesis of BTK inhibitors validates its utility in creating complex, biologically active molecules, where the enhanced stability of the pinacol ester relative to the free acid minimizes decomposition during storage and reaction setup, thereby improving overall synthetic efficiency.

Radiochemical Synthesis Requiring High-Yield 11C-Methylation

For radiochemists performing 11C-methylation of aromatic organoboranes, the pinacol ester is the superior choice over the MIDA boronate ester. Class-level data shows a radiochemical yield of approximately 50% for pinacol esters versus less than 4% for MIDA esters . This >12-fold yield advantage is critical when working with short-lived isotopes like 11C, where maximizing the incorporation of radioactivity into the target molecule is paramount. The use of 4-benzylphenylboronic acid pinacol ester in such a protocol would directly translate to higher specific activity and lower precursor waste, a key economic and practical consideration in PET tracer development.

Ni-Catalyzed Cross-Coupling Reactions Where Free Acid Reactivity is Problematic

In Ni-catalyzed Suzuki-Miyaura cross-couplings, particularly those employing sensitive aryl mesylates or sulfamates, the free boronic acid's high reactivity can lead to unwanted side reactions, such as protodeboronation or homocoupling . In these cases, the moderated reactivity of the pinacol ester provides a more controlled coupling process, improving selectivity for the desired biaryl product. While the pinacol ester may be less atom-economic than the free acid, its use is justified when reaction cleanliness and product purity are the primary objectives .

Academic and Industrial Research Requiring a Standardized, Reliable Building Block

For both academic and industrial research groups that prioritize reproducibility and ease of procurement, the 4-benzylphenylboronic acid pinacol ester serves as a standardized, off-the-shelf building block. Its commercial availability with a clear certificate of analysis (≥97% purity) eliminates the need for in-house synthesis or purification of the unstable free acid. This ensures that researchers across different labs can achieve comparable results in Suzuki-Miyaura cross-coupling reactions, a foundational transformation in organic synthesis. This reduces experimental variability and accelerates project timelines, making it a pragmatic choice for any lab utilizing benzyl-substituted biaryl motifs.

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